3-Trifluoromethyl-cinnamyl bromide
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H8BrF3 |
|---|---|
Molecular Weight |
265.07 g/mol |
IUPAC Name |
1-(3-bromoprop-1-enyl)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H8BrF3/c11-6-2-4-8-3-1-5-9(7-8)10(12,13)14/h1-5,7H,6H2 |
InChI Key |
ZXYRUEUJCAZYLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=CCBr |
Origin of Product |
United States |
The Versatility of Allylic Halides in Synthesis
Allylic halides are a class of organic compounds characterized by a halogen atom bonded to an sp³-hybridized carbon atom that is adjacent to a carbon-carbon double bond. rsc.org This structural arrangement confers upon them a heightened reactivity compared to their saturated counterparts, making them exceptionally versatile intermediates in organic synthesis. researchgate.net They can readily participate in both Sₙ1 and Sₙ2 substitution reactions, as well as in radical chain mechanisms. rsc.orgnih.gov The stability of the resulting allylic carbocation, carbanion, or radical, due to resonance delocalization of the charge or unpaired electron across the pi-system, is a key factor in their utility. researchgate.net This delocalization often allows for regioselective reactions, providing chemists with a powerful tool for constructing complex molecular architectures. researchgate.net The industrial applications of allylic chlorinations, for instance, underscore their practical importance in producing valuable products like epoxy resins. nih.gov
The Profound Influence of the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal and agricultural chemistry, primarily due to its unique electronic properties and steric effects. ontosight.aiacs.org Possessing a high electronegativity, the -CF₃ group is strongly electron-withdrawing, which can significantly alter the acidity, basicity, dipole moment, and reactivity of a molecule. ontosight.aiacs.org For example, the introduction of a trifluoromethyl group can enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. ontosight.ai
Furthermore, the lipophilicity of a molecule can be fine-tuned by the incorporation of a -CF₃ group, which can improve its absorption and transport properties within biological systems. chemicalbook.com This has led to the integration of trifluoromethyl groups into a wide array of pharmaceuticals, including well-known drugs. ontosight.ai The synthesis of trifluoromethylated compounds is an active area of research, with various methods developed to introduce this crucial functional group into organic molecules. acs.orgbeilstein-journals.orgorganic-chemistry.org
Research Trajectories for 3 Trifluoromethyl Cinnamyl Bromide
Convergent Synthesis Approaches through Functional Group Interconversion
Convergent synthesis strategies offer an efficient pathway to complex molecules by preparing key fragments separately before combining them. In the context of this compound, this often involves building the carbon skeleton first, followed by key functional group manipulations to arrive at the final product.
Pathways Originating from 3-(Trifluoromethyl)cinnamic Acid Derivatives
A primary and logical route to this compound begins with the corresponding cinnamic acid derivative, 3-(trifluoromethyl)cinnamic acid. This intermediate serves as a versatile platform from which the necessary allylic alcohol and subsequent bromide can be accessed through a series of well-established transformations.
The Knoevenagel condensation is a cornerstone reaction in organic synthesis for forming carbon-carbon double bonds. wikipedia.orgsigmaaldrich.com It is a modification of the aldol (B89426) condensation where a carbonyl compound reacts with an active hydrogen compound in the presence of a weak base. wikipedia.orgsigmaaldrich.com This reaction is particularly effective for synthesizing cinnamic acid derivatives.
In a typical procedure for preparing 3-(trifluoromethyl)cinnamic acid, 3-(trifluoromethyl)benzaldehyde (B1294959) is condensed with malonic acid. prepchem.comchemicalbook.com The reaction is generally catalyzed by a weak amine base, such as piperidine, in a solvent like pyridine. prepchem.comchemicalbook.com The mixture is heated to reflux, driving the condensation and subsequent decarboxylation (a feature of the Doebner modification of the Knoevenagel condensation) to yield the desired α,β-unsaturated carboxylic acid. wikipedia.orgprepchem.com This method is highly efficient, often resulting in high yields of the target cinnamic acid. prepchem.com
Table 1: Knoevenagel Condensation for 3-(Trifluoromethyl)cinnamic Acid Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 3-(Trifluoromethyl) benzaldehyde | Malonic acid | Piperidine/Pyridine | Reflux, 4 hours | 3-(Trifluoromethyl)cinnamic acid | 96% | prepchem.com |
This table summarizes representative conditions for the Knoevenagel condensation to produce 3-(trifluoromethyl)cinnamic acid.
With 3-(trifluoromethyl)cinnamic acid in hand, the next critical step is the selective reduction of the carboxylic acid functional group to a primary alcohol, yielding 3-(trifluoromethyl)cinnamyl alcohol. This transformation must be performed carefully to avoid the reduction of the carbon-carbon double bond.
Several methods can achieve this reduction. One common approach involves the use of lithium aluminum hydride (LiAlH₄), a powerful reducing agent capable of reducing carboxylic acids to alcohols. researchgate.net However, for α,β-unsaturated systems, sodium borohydride (B1222165) (NaBH₄) is often preferred as it can selectively reduce aldehydes and ketones, and under certain conditions, can be used for the reduction of cinnamic aldehydes to cinnamyl alcohols without affecting the double bond. doubtnut.comnih.gov
A more controlled method detailed in patent literature involves a two-step process. First, the 3-(trifluoromethyl)cinnamic acid is converted into a more reactive mixed anhydride (B1165640) by reacting it with an alkyl chloroformate, such as ethyl chloroformate, in the presence of a base like triethylamine. google.comgoogle.comgoogle.com This activated intermediate is then reduced by a milder reducing agent, such as sodium borohydride (NaBH₄), to furnish 3-(trifluoromethyl)cinnamyl alcohol. google.comgoogle.com This procedure offers good control and helps to prevent over-reduction.
The final step in this convergent sequence is the conversion of the allylic alcohol, 3-(trifluoromethyl)cinnamyl alcohol, into the target molecule, this compound. This is a standard functional group transformation, and several reagents are effective for this purpose.
One of the most common methods for converting alcohols to alkyl bromides is the use of phosphorus tribromide (PBr₃). chemicalbook.com This reaction is typically carried out in an anhydrous solvent like dichloromethane. chemicalbook.com Another effective protocol is the Appel reaction, which utilizes triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or elemental bromine (Br₂). orgsyn.org This method proceeds under mild conditions and is known for its stereospecificity. orgsyn.org The reaction between cinnamyl alcohol, triphenylphosphine, and bromine in acetonitrile (B52724) has been shown to produce cinnamyl bromide in good yields. orgsyn.org
Trifluoromethylation Strategies Applied to Brominated Cinnamyl Scaffolds
An alternative to starting with a trifluoromethylated building block is to introduce the trifluoromethyl (CF₃) group at a later stage of the synthesis onto a pre-functionalized cinnamyl scaffold. This approach benefits from the increasing availability of powerful trifluoromethylation reagents and catalytic systems.
In recent years, significant progress has been made in the development of transition metal-catalyzed reactions to form carbon-CF₃ bonds. nih.gov Both copper and palladium catalysts have proven to be highly effective for the trifluoromethylation of aryl and vinyl halides. nih.govnih.gov
Copper-Catalyzed Trifluoromethylation: Copper-catalyzed methods are particularly attractive due to the lower cost of the metal. beilstein-journals.org These reactions can employ various trifluoromethyl sources, including nucleophilic reagents like (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) or electrophilic reagents like Togni's reagent. beilstein-journals.orgorganic-chemistry.org A notable development is the copper-catalyzed nucleophilic trifluoromethylation of allylic halides. beilstein-journals.org This reaction demonstrates that a trifluoromethyl group can be introduced regioselectively to cinnamyl halides bearing various substituents, proceeding in good yields. beilstein-journals.org Copper-catalyzed reactions using fluoroform-derived CuCF₃ have also shown high reactivity towards aryl halides. organic-chemistry.org Furthermore, dual-catalyst systems, such as a copper/photoredox system, have been developed for the trifluoromethylation of alkyl bromides. nih.govprinceton.edu
Palladium-Catalyzed Trifluoromethylation: Palladium catalysis offers a powerful and versatile platform for cross-coupling reactions. nih.govnih.gov The palladium-catalyzed trifluoromethylation of aryl chlorides and bromides has been achieved under mild conditions with a broad substrate scope. nih.govnih.gov These reactions typically involve a Pd(0) catalyst, a suitable ligand (often a biaryl phosphine), and a trifluoromethylating agent. nih.gov While many examples focus on aryl halides, the principles can be extended to allylic systems. The general catalytic cycle involves oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by transmetalation with a CF₃ source and subsequent reductive elimination to yield the trifluoromethylated product. nih.gov
Table 2: Compound Names
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₁₀H₈BrF₃ |
| 3-(Trifluoromethyl)cinnamic acid | C₁₀H₇F₃O₂ |
| 3-(Trifluoromethyl)cinnamyl alcohol | C₁₀H₉F₃O |
| 3-(Trifluoromethyl)benzaldehyde | C₈H₅F₃O |
| Malonic acid | C₃H₄O₄ |
| Piperidine | C₅H₁₁N |
| Pyridine | C₅H₅N |
| Ethyl chloroformate | C₃H₅ClO₂ |
| Sodium borohydride | NaBH₄ |
| Phosphorus tribromide | PBr₃ |
| Triphenylphosphine | C₁₈H₁₅P |
| (Trifluoromethyl)trimethylsilane (TMSCF₃) | C₄H₉F₃Si |
| 1-Bromo-3-(trifluoromethyl)benzene | C₇H₄BrF₃ |
| Acroleine diethyl acetal | C₇H₁₄O₂ |
Radical-Mediated Trifluoromethylation Protocols
Radical-mediated trifluoromethylation has emerged as a powerful tool for the formation of C(sp³)–CF3 bonds. These methods typically involve the generation of a trifluoromethyl radical (•CF3) from a stable precursor. This highly reactive radical can then be added to a suitable organic substrate, such as a derivative of cinnamic acid or styrene (B11656).
Commonly used reagents for generating trifluoromethyl radicals include Togni's reagent and Umemoto's reagent. organic-chemistry.org The reactions are often initiated by photoredox catalysis or transition metal catalysis, frequently employing copper. organic-chemistry.org For instance, a copper-catalyzed process can facilitate the intermolecular cyanotrifluoromethylation of alkenes, where a CF3 radical adds to a styrene derivative to form a benzylic radical, which is subsequently trapped. organic-chemistry.org Another approach involves the use of Et3SiH and K2S2O8 to initiate radical reactions of alkyl bromides with a copper-CF3 complex, a protocol noted for its wide functional group compatibility. organic-chemistry.org These methods are particularly advantageous for their application to complex molecules in late-stage functionalization. acs.org
| CF3 Source | Catalyst/Initiator | Substrate Type | Key Features | Reference |
|---|---|---|---|---|
| Umemoto's Reagent | [Ru(bpy)3(PF6)2] (Photocatalyst) | Styrenes, Alkenes | Delivers β-trifluoromethylated azides/amines. | organic-chemistry.org |
| Togni's Reagent (activated) | Cu(I) Catalyst | Styrenes | Achieves enantioselective cyanotrifluoromethylation. | organic-chemistry.org |
| BPyCu(CF3)3 | Et3SiH / K2S2O8 | Alkyl Bromides/Iodides | Radical reaction in aqueous acetone (B3395972) with broad functional group tolerance. | organic-chemistry.org |
Nucleophilic Trifluoromethylation Reagents in Allylic Systems
Nucleophilic trifluoromethylation provides an alternative pathway, utilizing a trifluoromethyl anion equivalent (CF3⁻) to displace a leaving group in an SN2-type reaction. The most prominent reagent for this purpose is (trifluoromethyl)trimethylsilane (TMSCF3), also known as the Ruppert-Prakash reagent. capes.gov.brorganic-chemistry.org This reagent requires activation by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), to generate the active nucleophilic species.
This methodology is effective for the trifluoromethylation of various organic halides. organic-chemistry.org While historically challenging, recent advancements have enabled the copper-catalyzed trifluoromethylation of even less reactive alkyl bromides using TMSCF3 under mild, light-mediated conditions. acs.orgorganic-chemistry.org The application to allylic systems, such as a cinnamyl halide, allows for the direct introduction of the CF3 group at the desired position, forming the trifluoromethylated cinnamyl backbone.
| Reagent | Activator/Catalyst | Substrate Type | Reaction Conditions | Reference |
|---|---|---|---|---|
| TMSCF3 | Fluoride ions (e.g., from TBAF) | Organic Halides | Mild conditions, often with a Cu(I) salt. | organic-chemistry.org |
| TMSCF3 | Light-mediated Copper Catalysis | Aryl and Alkyl Bromides | Enables late-stage functionalization of drug analogues. | acs.orgorganic-chemistry.org |
| CuCF3 (from Fluoroform) | Ligandless | Aryl Iodides and Bromides | High reactivity and yields for aromatic systems. | organic-chemistry.org |
Direct Synthetic Routes to this compound
The most direct approach to synthesizing this compound involves the bromination of a suitable precursor that already contains the trifluoromethylated phenyl group. This strategy hinges on achieving high regioselectivity and, where necessary, stereoselectivity.
Regioselective Bromination of the Cinnamyl Moiety in Trifluoromethylated Styrenes
The starting material for this route is typically 3-(trifluoromethyl)styrene (B1348526). sigmaaldrich.com The goal is to selectively introduce a bromine atom at the allylic position (the carbon adjacent to the double bond) without affecting the aromatic ring or the vinyl group. The classic and most effective method for this transformation is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as benzoyl peroxide or AIBN, or under photochemical conditions.
This reaction proceeds via a free-radical chain mechanism, where a bromine radical selectively abstracts an allylic hydrogen, leading to a resonance-stabilized allylic radical. This radical then reacts with another molecule of NBS to yield the allylic bromide and propagate the chain. This method is highly regioselective for the allylic position. An alternative, well-established method for converting a cinnamyl alcohol to cinnamyl bromide involves the use of phosphorus tribromide (PBr3) in a solvent like dichloromethane. chemicalbook.comyoutube.com This SN2 reaction is also highly effective and avoids the rearrangements that can occur with other methods. youtube.com
Control of Stereochemistry in Direct Bromination Processes
The stereochemistry of the double bond in cinnamyl systems, designated as either (E) (trans) or (Z) (cis), is a critical aspect of synthesis. Direct allylic bromination of 3-(trifluoromethyl)styrene with NBS generally leads to the thermodynamically more stable (E)-isomer as the major product.
Achieving a high proportion of the less stable (Z)-isomer often requires a different synthetic strategy. One such approach involves the debrominative decarboxylation of a 2,3-dibromo-3-arylpropanoic acid derivative. sharif.edu This method allows for the stereocontrolled preparation of (Z)-vinyl bromides. sharif.edu The stereochemical outcome of these reactions can be highly dependent on the reaction conditions and the electronic nature of the substituents on the aromatic ring. For instance, the use of specific bases like KF/Al2O3 can influence the stereoselectivity of the elimination process. sharif.edu While direct methods for controlling the stereochemistry during the bromination of trifluoromethylated styrenes are not extensively detailed, principles from related systems suggest that careful selection of reagents and reaction conditions is paramount to achieving the desired isomeric purity. nih.gov
Nucleophilic Substitution Reactions of the Allylic Bromide Moiety
Nucleophilic substitution reactions involving allylic halides, such as this compound, are fundamental transformations in organic synthesis. These reactions can proceed through different mechanisms, primarily the S_N_1 and S_N_2 pathways. masterorganicchemistry.comlibretexts.org The presence of the double bond in the allylic system introduces the possibility of rearranged products, a phenomenon explained by the formation of a resonance-stabilized allylic carbocation or a delocalized transition state. libretexts.org
Regioselectivity and Stereoselectivity in S_N_1' and S_N_2' Pathways
The regioselectivity of nucleophilic attack on allylic systems is a key aspect of their reactivity. In the case of this compound, nucleophilic attack can occur at two distinct positions, leading to either the direct substitution product (S_N_2) or the rearranged product (S_N_2'). Similarly, under conditions favoring a carbocation intermediate (S_N_1), the nucleophile can attack either end of the resonance-stabilized allylic cation, resulting in a mixture of products (S_N_1 and S_N_1'). libretexts.org
The distinction between these pathways often depends on the reaction conditions, including the nature of the nucleophile, the solvent, and the leaving group. Strong nucleophiles and polar aprotic solvents tend to favor the S_N_2 and S_N_2' pathways, while weak nucleophiles and polar protic solvents promote the S_N_1 and S_N_1' mechanisms. masterorganicchemistry.com
Stereoselectivity is another important consideration in these reactions. For instance, S_N_2 reactions are known to proceed with inversion of configuration at the chiral center. masterorganicchemistry.com In contrast, S_N_1 reactions, which involve a planar carbocation intermediate, typically lead to a mixture of enantiomers (racemization), although the exact ratio can be influenced by factors such as ion pairing. masterorganicchemistry.com
Role of the meta-Trifluoromethyl Group in Electronic Modulation of Allylic Reactivity
The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. When positioned at the meta position of the phenyl ring in this compound, it exerts a significant influence on the electronic properties of the allylic system. This electron-withdrawing effect deactivates the aromatic ring towards electrophilic attack but enhances the electrophilicity of the allylic carbons, making them more susceptible to nucleophilic attack. masterorganicchemistry.comlibretexts.org
In the context of S_N_1 reactions, the meta-trifluoromethyl group destabilizes the formation of a carbocation intermediate. This is because the inductive electron withdrawal from the phenyl ring is transmitted to the benzylic position, making it more difficult to form a positive charge. Consequently, reactions of this compound are less likely to proceed through a pure S_N_1 mechanism compared to unsubstituted cinnamyl bromide.
Conversely, for S_N_2 and S_N_2' reactions, the electron-withdrawing nature of the trifluoromethyl group can accelerate the reaction rate by making the allylic carbons more electrophilic and thus more receptive to attack by a nucleophile. masterorganicchemistry.com
Intermolecular Nucleophilic Additions (e.g., trifluoromethoxylation with activated electrophiles)
While direct nucleophilic substitution on the allylic bromide is a primary reaction pathway, intermolecular nucleophilic additions to the double bond can also occur, particularly with activated electrophiles. For example, the process of trifluoromethoxylation, which involves the addition of a trifluoromethoxy group (-OCF₃) across the double bond, can be envisioned.
Such reactions often require the use of specific reagents capable of delivering the trifluoromethoxy group. While the direct trifluoromethoxylation of an unactivated alkene is challenging, the presence of the electron-withdrawing trifluoromethyl group on the phenyl ring in this compound could potentially influence the reactivity of the double bond towards certain electrophilic reagents.
Radical-Mediated Transformations
In addition to nucleophilic substitution reactions, this compound can undergo transformations involving radical intermediates. These reactions are typically initiated by the homolytic cleavage of the carbon-bromine bond.
Initiation via Carbon-Bromine Homolysis
The carbon-bromine bond in allylic bromides is relatively weak and can be cleaved homolytically upon exposure to heat or light, or by using a radical initiator. masterorganicchemistry.comyoutube.com This homolysis generates a bromine radical and a resonance-stabilized cinnamyl radical. The stability of the resulting allylic radical is a key driving force for this initiation step. masterorganicchemistry.com The presence of the phenyl group provides further resonance stabilization to the radical intermediate.
The initiation step can be represented as follows:
3-CF₃-C₆H₄-CH=CH-CH₂Br → 3-CF₃-C₆H₄-CH=CH-CH₂• + Br•
Generation and Trapping of Cinnamyl Radical Intermediates
Once generated, the 3-trifluoromethyl-cinnamyl radical is a key intermediate that can participate in a variety of subsequent reactions. The radical is delocalized over the allylic system, with spin density at both the α- and γ-carbons.
This delocalized radical can be "trapped" by various radical trapping agents. csbsju.edu These are molecules that react readily with radical species to form stable, detectable products. csbsju.edunih.gov Common radical traps include stable nitroxides like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) or molecules with weak bonds that can be easily homolytically cleaved. csbsju.edu
The trapping of the cinnamyl radical intermediate provides strong evidence for a radical-mediated mechanism. The structure of the trapped product can also provide information about the regioselectivity of the radical's reactivity. For example, trapping can occur at either the primary or the tertiary carbon of the allylic system, leading to different products.
The study of these radical reactions is crucial for understanding the full reactivity profile of this compound and for developing new synthetic methodologies that exploit radical pathways.
Photochemical Reactions and Excited State Pathways
While direct photochemical studies on this compound are not extensively documented, its reactivity can be inferred from related cinnamyl systems and trifluoromethylated compounds. The photochemistry of cinnamyl derivatives is rich, often involving isomerization, cyclization, and addition reactions proceeding through excited states.
Drawing parallels from cinnamyl chlorides, UV irradiation can induce isomerization and lead to the formation of cyclopropane (B1198618) derivatives. nih.gov For instance, the photocatalyzed diastereoselective isomerization of substituted cinnamyl chlorides has been shown to produce chloro-cyclopropanes in high yields under mild conditions. nih.gov This transformation is thought to proceed through a photochemically generated chlorine atom which undergoes a regioselective Giese addition to the cinnamyl chloride, forming a 1,2-dichloro radical intermediate that subsequently cyclizes. nih.gov Given the similar allylic halide structure, this compound could potentially undergo analogous intramolecular cyclization or intermolecular [2+2] cycloadditions, where the trifluoromethyl group would influence the electronic properties of the excited state and the stability of any radical intermediates.
Furthermore, studies on trifluoromethylated cinnamic acids provide insight into the potential excited-state pathways. The electrochemical decarboxylative trifluoromethylation of cinnamic acid derivatives is a known method for producing β-(trifluoromethyl)styrenes. nih.gov This process involves the generation of a trifluoromethyl radical which then adds to the cinnamic system. researchgate.net Computational studies on this reaction have analyzed the addition of trifluoromethyl radicals to methoxy-substituted cinnamic acids, highlighting the formation of stable benzylic cation intermediates. researchgate.net In a photochemical context, excitation of this compound could lead to C-Br bond homolysis, generating a trifluoromethyl-substituted cinnamyl radical. This radical could then participate in various subsequent reactions.
The solid-state photochemistry of cis-cinnamic acids also offers relevant models, demonstrating a competition between [2+2] cycloaddition to form dimers and cis-trans isomerization. rsc.org The outcome is dictated by the crystal packing and the intermolecular distance between reactive double bonds. rsc.org For this compound, the bulky and electron-withdrawing CF₃ group would likely influence crystal packing and the geometric and electronic factors governing these competitive pathways.
Organometallic Catalysis and Cross-Coupling Reactions
The presence of both an allylic bromide and a trifluoromethylated aromatic ring makes this compound a versatile substrate for a variety of organometallic cross-coupling reactions. These reactions are fundamental to modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Coupling Reactions (e.g., Heck, Suzuki-Miyaura variants involving bromoaromatics)
Palladium-catalyzed reactions are cornerstones of C-C bond formation. wikipedia.org The Heck reaction, which couples an unsaturated halide with an alkene, is a plausible transformation for this compound. wikipedia.orgorganic-chemistry.org While the vinylic C-Br bond is typically unreactive in Heck couplings, the aromatic C-Br bond present in a bromo-substituted analogue would be the primary site of reaction. However, in the context of this compound itself, the allylic bromide is the reactive site. Palladium-catalyzed arylation of cinnamyl alcohol, a related substrate, has been shown to produce a mixture of products, including saturated aldehydes formed through a tandem arylation/isomerization process. nih.gov The trifluoromethyl group on the aromatic ring would act as an electron-withdrawing group, potentially influencing the rate and regioselectivity of migratory insertion and β-hydride elimination steps.
The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is another highly relevant reaction. researchgate.net This reaction is extensively used for coupling aryl halides. researchgate.netresearchgate.net Given the structure of this compound, it could potentially react at the allylic bromide position with various organoboron reagents. The use of potassium alkyltrifluoroborates in Suzuki-Miyaura couplings is well-established, and these reactions tolerate a wide array of functional groups. nih.govacs.org The electron-withdrawing nature of the trifluoromethyl group could enhance the reactivity of the allylic bromide towards oxidative addition to the Pd(0) catalyst.
| Reaction | Catalyst System (Typical) | Coupling Partner | Potential Product Type |
| Heck Reaction | Pd(OAc)₂, Ligand (e.g., Phosphine), Base | Alkene | Substituted Alkene |
| Suzuki-Miyaura Coupling | PdCl₂(dppf), Base (e.g., Cs₂CO₃) | Organoboron Reagent (e.g., R-B(OH)₂) | Aryl- or Alkyl-substituted Cinnamyl Derivative |
Copper-Catalyzed Transformations
Copper-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative to palladium-based methods. rsc.org These reactions are effective for forming C-C, C-N, and C-O bonds. researchgate.netresearchgate.net Copper catalysis is particularly effective for coupling aryl halides with various nucleophiles, including amines, amides, and organoboron reagents. rsc.orgrsc.orgrsc.org
The conversion of aryl bromides to the corresponding iodides can be achieved using a copper(I)-catalyzed Finkelstein reaction, which can enhance reactivity in subsequent coupling steps. organic-chemistry.org More directly, copper catalysts, often in the presence of a diamine ligand, can promote the coupling of aryl bromides with both aryl- and alkylboranes. rsc.orgrsc.org This suggests that this compound could undergo copper-catalyzed coupling at the allylic bromide position. The reaction conditions are generally mild and tolerate a variety of functional groups. rsc.orgorganic-chemistry.org Copper-catalyzed amination of aryl halides is also a well-developed methodology, providing a route to synthesize aromatic amines. researchgate.netmdpi.com
| Transformation | Catalyst System (Typical) | Reagent | Potential Product Type |
| Coupling with Organoboranes | CuI, Ligand (e.g., Xantphos) | Aryl/Alkylboronic Ester | Aryl- or Alkyl-substituted Cinnamyl Derivative |
| Aromatic Finkelstein Reaction | CuI, Diamine Ligand, NaI | Sodium Iodide | 3-Trifluoromethyl-cinnamyl Iodide |
| C-N Coupling (Amination) | CuI, Ligand, Base | Amine (R₂NH) | N-cinnamyl Amine Derivative |
Mechanistic Insights into Oxidative Addition and Reductive Elimination Pathways
The key steps in many palladium-catalyzed cross-coupling cycles are oxidative addition and reductive elimination. libretexts.org Oxidative addition involves the insertion of the low-valent metal center (e.g., Pd(0)) into the carbon-halogen bond of the substrate, increasing the metal's oxidation state by two (e.g., to Pd(II)). libretexts.orglibretexts.org This step is often rate-determining. chemrxiv.orguwindsor.ca Reductive elimination is the reverse process, where a new bond is formed between two ligands on the metal center, and the metal's oxidation state is reduced by two, regenerating the active catalyst. libretexts.orglibretexts.org
For aryl halides, oxidative addition to Pd(0) can proceed through two primary mechanisms: a concerted, three-centered pathway or a more polar, SₙAr-like nucleophilic displacement pathway. chemrxiv.orgnih.gov The operative mechanism is influenced by the nature of the halide, the ligands on the palladium, and the coordination number of the active palladium species. chemrxiv.orgnih.gov For instance, 14-electron Pd(0)L₂ complexes often favor the nucleophilic displacement mechanism due to the π-symmetry of their HOMO, whereas 12-electron Pd(0)L complexes are biased toward the concerted mechanism. nih.gov The oxidative addition of alkyl halides to Pd(0) can be sluggish but can be facilitated by photoexcitation, which generates a triplet-state palladium species that reacts via a single electron transfer (SET) mechanism. d-nb.info
Reductive elimination is favored from metal centers with higher oxidation states and requires the two coupling fragments to be in a cis orientation on the metal complex. libretexts.org The electronic properties of the ligands and coupling partners significantly influence the rate of this step. The electron-withdrawing trifluoromethyl group in this compound would likely impact the electron density at the palladium center in the intermediate complex, thereby affecting the rates of both oxidative addition and reductive elimination.
Pericyclic and Cycloaddition Reactions
The electron-deficient double bond in the cinnamyl system, influenced by the trifluoromethyl group, makes this compound a potential candidate for pericyclic and cycloaddition reactions.
[3+2] Cycloadditions Involving Fluorinated Dipoles and Dipolarophiles
The [3+2] cycloaddition is a powerful method for constructing five-membered heterocyclic rings. nih.govacs.org In these reactions, a three-atom component (1,3-dipole) reacts with a two-atom component (dipolarophile). The introduction of fluorine or trifluoromethyl groups into either the dipole or the dipolarophile can significantly influence the reactivity and selectivity of the cycloaddition.
Fluorinated 1,3-dipoles, such as trifluoroacetonitrile (B1584977) imines, are highly reactive and can undergo [3+2] cycloaddition with electron-deficient alkenes (dipolarophiles) to form trifluoromethyl-substituted pyrazolines. nih.govacs.org Similarly, fluorinated nitrones have been shown to react with thioketones in a regioselective [3+2] manner. tum.de The double bond in this compound, being conjugated to a trifluoromethylated aromatic ring, possesses the characteristics of an electron-deficient dipolarophile. It could, therefore, be expected to react with various 1,3-dipoles.
Conversely, the allylic bromide functionality could potentially be used to generate a fluorinated 1,3-dipole in situ. While less common, the synthesis of functionalized pyrrolidines via copper-catalyzed [3+2] cycloaddition of nitroalkenes with azomethine ylides demonstrates the versatility of this reaction class with fluorinated substrates. researchgate.net Therefore, this compound represents a promising scaffold for participating in [3+2] cycloadditions, either as a dipolarophile or as a precursor to a dipole, to generate complex fluorinated heterocyclic structures. nih.gov
Asymmetric Synthesis and Chiral Induction
The cinnamyl moiety is a well-established prochiral substrate in asymmetric catalysis, with the two termini of the allyl system being enantiotopic. The reaction of a nucleophile at either of these positions, under the influence of a chiral catalyst, can lead to the formation of a new stereocenter with high enantioselectivity. The presence of a 3-trifluoromethyl group in this compound introduces a strong electronic bias, which can influence the regioselectivity and stereoselectivity of such transformations.
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a cornerstone of modern organic synthesis for the enantioselective formation of C-C bonds. In this reaction, a palladium(0) complex, rendered chiral by the coordination of a chiral ligand, catalyzes the reaction of a nucleophile with an allylic electrophile, such as this compound. The generally accepted mechanism involves the formation of a chiral η³-allylpalladium intermediate. The subsequent attack of the nucleophile on this intermediate is directed by the chiral ligand, leading to the preferential formation of one enantiomer of the product.
While specific studies employing this compound as a substrate in palladium-catalyzed AAA are not prevalent in the literature, the extensive research on related cinnamyl systems provides a strong foundation for predicting its behavior. The electron-withdrawing nature of the 3-trifluoromethyl group is expected to enhance the electrophilicity of the allylic system, potentially increasing its reactivity towards nucleophiles.
A variety of chiral ligands have been successfully employed in the palladium-catalyzed AAA of cinnamyl derivatives. These include chiral phosphines, phosphoramidites, and N-heterocyclic carbenes. The choice of ligand is crucial for achieving high enantioselectivity, as it dictates the steric and electronic environment around the palladium center.
The reaction of soft carbon nucleophiles, such as malonates and their derivatives, with cinnamyl electrophiles is a well-studied transformation. It is anticipated that this compound would react readily with such nucleophiles in the presence of a suitable chiral palladium catalyst to afford the corresponding allylated products with high enantiomeric excess. The regioselectivity of the nucleophilic attack, whether at the α or γ position of the cinnamyl system, would also be a key aspect to consider and would be influenced by both the electronic nature of the substrate and the steric and electronic properties of the catalyst system.
| Catalyst System | Nucleophile | Product Type | Expected Outcome for 3-CF₃-cinnamyl bromide |
| [Pd(allyl)Cl]₂ / Chiral Phosphine | Dimethyl malonate | Allylated malonate | High yield and enantioselectivity |
| [Pd(allyl)Cl]₂ / Chiral Phosphoramidite | β-Ketoesters | Allylated β-ketoester | High yield and enantioselectivity |
| [Pd(allyl)Cl]₂ / Chiral NHC | Amines | Allylic amine | High yield and enantioselectivity |
Table 2: Potential Enantioselective Catalytic Reactions of this compound
Advanced Synthetic Applications of 3 Trifluoromethyl Cinnamyl Bromide in Organic Synthesis
Construction of Complex Fluorinated Architectures
The reactive nature of the cinnamyl system, combined with the unique properties of the trifluoromethyl group, makes 3-Trifluoromethyl-cinnamyl bromide a candidate for the synthesis of intricate molecular structures. Its utility is explored in the creation of both aromatic and strained ring systems.
The development of methods to create aryl and heteroaryl structures containing the CF3 group is a major focus of synthetic chemistry due to their prevalence in bioactive compounds. nih.govorganic-chemistry.org General strategies often involve the cross-coupling of aryl halides or boronic acids with a trifluoromethyl source. organic-chemistry.orgorganic-chemistry.orgnih.gov For instance, copper-catalyzed trifluoromethylation of aryl and heteroaryl halides using reagents like fluoroform-derived CuCF3 has proven effective for a wide range of substrates under mild conditions. organic-chemistry.org Similarly, palladium-catalyzed reactions have been developed for the trifluoromethylation of aryl chlorides, which are abundant and cost-effective starting materials. nih.gov
While direct applications of this compound in these specific cross-coupling reactions to form new aryl or heteroaryl rings are not extensively documented, its structure lends itself to the synthesis of derivatives where the 3-(trifluoromethyl)phenyl group is appended to other aromatic systems. The allylic bromide can react with various aryl or heteroaryl nucleophiles, such as phenols, thiophenols, or amines, to generate complex ethers, thioethers, and amines, respectively.
Trifluoromethyl-substituted cyclopropanes are highly sought-after motifs in medicinal chemistry, combining the conformational rigidity of a three-membered ring with the beneficial properties of the CF3 group. The synthesis of these strained rings typically involves the [2+1] cycloaddition of a trifluoromethylcarbene equivalent with an alkene. While various methods exist for generating such carbenes, there is a lack of specific literature examples detailing the use of this compound to form a trifluoromethylated cyclopropane (B1198618) ring directly from its double bond. More common methods involve the use of trifluoromethyltrimethylsilane (TMSCF3) as a source of difluorocarbene for cycloaddition to alkenes and alkynes. cas.cn
Utility as an Intermediate in the Development of New Chemical Entities
The most significant application of structures related to this compound is as a precursor for advanced intermediates in the synthesis of high-value molecules, particularly in the pharmaceutical sector.
The 3-(trifluoromethyl)phenyl moiety is a key component in numerous FDA-approved drugs and advanced agrochemicals. nih.govmdpi.comresearchgate.net this compound serves as a reactive and functionalized carrier of this essential fragment. A prominent example of its relevance is in the synthesis of Cinacalcet, a calcimimetic drug used to treat hyperparathyroidism. nih.govresearchgate.net
The synthesis of Cinacalcet relies on the key intermediate 3-(3-trifluoromethylphenyl)propanal. nih.govresearchgate.net This aldehyde is prepared via a Mizoroki–Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal, followed by hydrogenation and hydrolysis. nih.gov this compound represents a logical alternative or derivative in this pathway. For instance, it could be synthesized from 3-(Trifluoromethyl)cinnamic acid sigmaaldrich.comchemicalbook.com or the corresponding alcohol, and subsequently used in alkylation reactions to build the carbon skeleton required for Cinacalcet and its analogs.
The table below outlines the key reaction steps in a documented synthesis of the Cinacalcet intermediate, 3-(3-trifluoromethylphenyl)propanal, highlighting the importance of the trifluoromethylphenyl building block.
| Step | Reaction Type | Reactants | Catalyst/Reagents | Product | Reference |
| 1 | Mizoroki–Heck Coupling | 1-bromo-3-(trifluoromethyl)benzene, Acroleine diethyl acetal | Pd(OAc)₂, nBu₄NOAc | 1-(3,3-diethoxypropyl)-3-(trifluoromethyl)benzene | nih.govresearchgate.net |
| 2 | Hydrogenation | 1-(3,3-diethoxypropyl)-3-(trifluoromethyl)benzene | H₂, Pd/Al₂O₃ | Saturated acetal | nih.govresearchgate.net |
| 3 | Hydrolysis | Saturated acetal | Acidic workup | 3-(3-trifluoromethylphenyl)propanal | nih.govresearchgate.net |
| 4 | Reductive Amination | 3-(3-trifluoromethylphenyl)propanal, (R)-(+)-1-(1-naphthyl)ethylamine | H₂, Pd/Al₂O₃ or Rh/Al₂O₃ | Cinacalcet | nih.gov |
The trifluoromethylpyridine structure is another critical motif in modern agrochemicals, found in numerous herbicides and insecticides. nih.govresearchgate.net The synthetic principles used to incorporate the 3-(trifluoromethyl)phenyl group can be extended to the creation of these pyridine-based agrochemicals, underscoring the broad potential of intermediates like this compound.
Design and Discovery of Novel Reaction Methodologies
The development of novel reactions often focuses on improving the efficiency, selectivity, and scope of introducing key functional groups. While many new methods have been developed for trifluoromethylation, they often concentrate on the source of the CF3 group itself, such as using fluoroform, TMSCF3, or Togni's reagents. organic-chemistry.orgbeilstein-journals.orgresearchgate.net Research into the specific reactivity of more complex building blocks like this compound is less common. However, its allylic halide nature makes it a suitable substrate for exploring transition-metal-catalyzed cross-coupling reactions, asymmetric allylic alkylations, and multicomponent reactions, representing an area ripe for future investigation.
Spectroscopic and Analytical Characterization for Mechanistic Elucidation
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 19F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-trifluoromethyl-cinnamyl bromide and its derivatives. 1H, 13C, and 19F NMR provide detailed information about the molecular framework, electronic environment of the nuclei, and the presence of fluorine atoms.
¹H NMR spectroscopy is utilized to identify the hydrogen atoms in the molecule. For instance, in a related compound, 3-(Trifluoromethyl)benzyl bromide, the proton NMR spectrum provides characteristic signals for the aromatic and benzylic protons. chemicalbook.com Similarly, for derivatives of this compound, the chemical shifts and coupling constants of the vinyl and aromatic protons would confirm the cinnamic structure and the substitution pattern on the benzene (B151609) ring.
¹³C NMR spectroscopy offers insights into the carbon skeleton of the molecule. The spectrum of 3-(Trifluoromethyl)cinnamic acid, a closely related compound, shows distinct peaks for the carboxylic acid carbon, the vinyl carbons, the aromatic carbons, and the trifluoromethyl carbon. chemicalbook.com The chemical shift of the CF₃ carbon is particularly informative, appearing as a quartet due to coupling with the three fluorine atoms.
¹⁹F NMR spectroscopy is highly sensitive to the local chemical environment of the fluorine atoms, making it a powerful technique for studying trifluoromethyl-containing compounds. nih.gov The ¹⁹F NMR spectrum of this compound would exhibit a singlet for the CF₃ group, with its chemical shift providing information about the electronic effects of the cinnamyl bromide moiety. Studies on other trifluoromethylated compounds have shown that the ¹⁹F chemical shift is sensitive to solvent polarity and can be used to probe intermolecular interactions. nih.gov
The following table summarizes typical NMR data for a related compound, 3-(Trifluoromethyl)cinnamic acid, which can provide a reference for the expected signals in this compound.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 7.5-8.0 | m | Aromatic protons |
| ¹H | 6.5 | d | Vinyl proton (α to COOH) |
| ¹H | 7.7 | d | Vinyl proton (β to COOH) |
| ¹³C | ~168 | s | Carboxylic acid carbon |
| ¹³C | ~145 | s | Vinyl carbon (β to COOH) |
| ¹³C | ~120 | s | Vinyl carbon (α to COOH) |
| ¹³C | 125-135 | m | Aromatic carbons |
| ¹³C | ~124 | q | Trifluoromethyl carbon |
| ¹⁹F | ~ -63 | s | CF₃ |
Note: The data presented is illustrative and based on the analysis of 3-(Trifluoromethyl)cinnamic acid. Actual values for this compound may vary.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Monitoring
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.
IR spectroscopy is particularly useful for identifying characteristic bond vibrations. In the context of this compound, the IR spectrum would be expected to show strong absorption bands corresponding to:
C-H stretching vibrations of the aromatic ring and the vinyl group.
C=C stretching vibrations of the aromatic ring and the alkene moiety.
Strong C-F stretching vibrations characteristic of the trifluoromethyl group, typically in the range of 1100-1350 cm⁻¹.
The C-Br stretching vibration, which appears at lower frequencies.
Research on similar molecules like 3'-(trifluoromethyl)acetophenone (B147564) has utilized IR spectroscopy to assign vibrational modes, aided by computational methods. researchgate.net
Raman spectroscopy , being less sensitive to water and highly sensitive to non-polar bonds, provides complementary information. It is particularly effective for observing the C=C double bond and the symmetric vibrations of the aromatic ring. For 3-(Trifluoromethyl)cinnamic acid, Raman spectra have been reported and used for its characterization. nih.gov
Reaction monitoring using IR spectroscopy can track the disappearance of reactant peaks and the appearance of product peaks, providing real-time information on reaction kinetics and mechanisms. For example, in a reaction involving the C-Br bond, the disappearance of its characteristic absorption could be monitored.
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
Electron Ionization (EI) mass spectrometry of this compound would provide the molecular ion peak (M⁺), confirming its molecular weight. The fragmentation pattern observed in the mass spectrum offers valuable structural information. For instance, the mass spectrum of the related compound 3-(trifluoromethyl)cinnamic acid shows characteristic fragments corresponding to the loss of COOH, CF₃, and other moieties, which helps in confirming the structure. massbank.eu A potential fragmentation pathway for this compound could involve the loss of the bromine atom to form a stable cinnamyl cation.
The NIST WebBook contains mass spectrometry data for 3-Trifluoromethylbenzyl bromide, which can serve as a reference for predicting the fragmentation of the cinnamyl analogue. nist.gov
| Ion | m/z (relative abundance) | Possible Structure |
| [C₈H₆BrF₃]⁺ | 239/241 (M⁺) | Molecular Ion |
| [C₈H₆F₃]⁺ | 159 | Loss of Br |
| [C₇H₆]⁺ | 90 | Tropylium ion |
Note: This table is a hypothetical fragmentation pattern for this compound based on common fragmentation pathways and data for similar compounds.
UV-Visible Spectroscopy in Photochemical and Electronic Studies
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.
The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted styrene (B11656) chromophore. The extended conjugation of the cinnamyl system results in absorption at longer wavelengths compared to a simple substituted benzene. The position and intensity of these absorption bands can be influenced by the solvent polarity and the electronic nature of the substituents.
In photochemical studies, UV-Vis spectroscopy is crucial for determining the wavelength of maximum absorption (λ_max), which is essential for designing photochemical reactions. researchgate.net The disappearance of the reactant's absorption band and the appearance of new bands can be monitored to follow the progress of a photochemical reaction. For example, studies on other trifluoromethyl aromatic compounds have utilized UV-Vis spectroscopy to investigate their photoreactivity. researchgate.net
Electron Spin Resonance (ESR) Spectroscopy for Radical Detection and Characterization
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as radicals.
In the context of this compound, ESR spectroscopy would be instrumental in mechanistic studies involving radical intermediates. For instance, if a reaction proceeds via a radical mechanism, such as homolytic cleavage of the C-Br bond or radical addition to the double bond, ESR could be used to detect and identify the radical species formed. researchgate.netrsc.org The g-factor and hyperfine coupling constants obtained from the ESR spectrum provide detailed information about the structure and electronic environment of the radical. While direct detection of short-lived radicals can be challenging, spin trapping techniques can be employed, where a diamagnetic "spin trap" reacts with the transient radical to form a more stable radical adduct that can be readily observed by ESR.
X-ray Crystallography for Solid-State Structural Analysis of Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable crystals of this compound itself might be challenging, the structural analysis of its stable, crystalline derivatives provides invaluable information.
By determining the crystal structure of a derivative, one can confirm the connectivity of atoms, determine bond lengths, bond angles, and torsional angles. This information is crucial for understanding the stereochemistry of reaction products and for corroborating structures proposed by other spectroscopic methods. For instance, X-ray crystallography has been used to elucidate the structures of various trifluoromethyl derivatives of fullerenes, providing unambiguous proof of their complex three-dimensional structures. nih.gov In the study of reactions involving this compound, if a solid, crystalline product is formed, X-ray crystallography would be the gold standard for its structural characterization.
Theoretical and Computational Chemistry Applied to 3 Trifluoromethyl Cinnamyl Bromide
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules. nih.gov For 3-trifluoromethyl-cinnamyl bromide, DFT can be employed to understand how the interplay between the trifluoromethyl group, the aromatic ring, and the allylic bromide moiety influences its properties.
The trifluoromethyl group (–CF₃) is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. When placed at the meta position of the phenyl ring, it significantly influences the electron distribution of the entire molecule. This effect can be quantified through DFT calculations, which can predict various electronic descriptors. acs.org For instance, the calculated molecular electrostatic potential (MEP) would likely show a region of high positive potential around the allylic carbon bearing the bromine atom, indicating its susceptibility to nucleophilic attack.
Furthermore, DFT calculations can provide insights into the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for predicting a molecule's reactivity. acs.org In the case of this compound, the LUMO is expected to be localized primarily on the C-Br bond, consistent with its role as the primary site for nucleophilic substitution. The HOMO, on the other hand, would likely be distributed across the cinnamyl system's π-framework. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.
A hypothetical set of calculated electronic properties for this compound using DFT is presented in Table 1.
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |
These values are hypothetical and intended for illustrative purposes, based on typical values for similar organic halides.
Elucidation of Reaction Mechanisms via Transition State Modeling
Understanding the precise mechanism of a chemical reaction is fundamental to controlling its outcome. Transition state modeling, often performed using DFT, allows for the in-silico exploration of reaction pathways and the identification of the lowest energy path from reactants to products. science.gov For this compound, this is particularly useful for studying its substitution reactions.
Allylic bromides can undergo nucleophilic substitution through various mechanisms, including Sₙ2, Sₙ2', Sₙ1, or Sₙ1'. The presence of the trifluoromethyl group can influence the relative energies of the transition states for these pathways. For example, the electron-withdrawing nature of the –CF₃ group would destabilize a potential carbocation intermediate, making an Sₙ1-type mechanism less favorable than in an unsubstituted cinnamyl bromide.
By modeling the transition state structures and calculating their corresponding activation energies, one can predict the most likely reaction mechanism. youtube.com For instance, a computational study could compare the activation energy for a direct (Sₙ2) versus an allylic rearranged (Sₙ2') attack of a nucleophile.
Table 2: Hypothetical Activation Energies for Nucleophilic Substitution on this compound
| Reaction Pathway | Proposed Mechanism | Hypothetical Activation Energy (kcal/mol) |
|---|---|---|
| Direct Substitution | Sₙ2 | 20 |
| Allylic Rearrangement | Sₙ2' | 25 |
These values are illustrative and would depend on the specific nucleophile and reaction conditions.
Prediction of Regio- and Stereoselectivity in Complex Transformations
Many reactions involving allylic systems can lead to multiple products, making the prediction of regio- and stereoselectivity a significant challenge. Computational chemistry provides powerful tools to address this. By calculating the energies of all possible products and the transition states leading to them, it is possible to predict the major product of a reaction. mit.edursc.org
In reactions of this compound, regioselectivity becomes a key question when the nucleophile can attack either the α-carbon (adjacent to the bromine) or the γ-carbon (at the end of the double bond). The electronic influence of the trifluoromethyl group, as well as steric factors, will play a crucial role in determining the preferred site of attack. Computational models can quantify these effects and predict the product ratio with a reasonable degree of accuracy. masterorganicchemistry.com
Stereoselectivity is also a critical aspect, especially in reactions that create new chiral centers. Theoretical models can be used to predict the diastereomeric or enantiomeric excess by comparing the energies of the transition states leading to the different stereoisomers.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for understanding the electronic properties and reactivity of a single molecule, Molecular Dynamics (MD) simulations provide insights into the behavior of molecules over time and in the presence of other molecules. acs.orguq.edu.au For this compound, MD simulations can be used for conformational analysis and to study its intermolecular interactions.
The cinnamyl fragment has several rotatable bonds, leading to a complex conformational landscape. MD simulations can explore this landscape, identifying the most stable conformers and the energy barriers between them. researchgate.net This information is crucial for understanding how the molecule's shape influences its reactivity and its interactions with its environment.
Furthermore, MD simulations can model the interactions of this compound with solvent molecules or within a condensed phase. acs.orgresearchgate.net The trifluoromethyl group is known to have unique solvation properties, and MD simulations can reveal the structure of the solvation shell around the molecule. acs.org This can help to explain solvent effects on reaction rates and mechanisms.
This table illustrates the types of conformational parameters that can be investigated using MD simulations.
Future Directions and Emerging Research Avenues for 3 Trifluoromethyl Cinnamyl Bromide Chemistry
Development of Sustainable and Green Synthetic Protocols
The chemical industry is undergoing a paradigm shift towards greener and more sustainable practices, guided by the 12 Principles of Green Chemistry. rsc.org Future research on 3-trifluoromethyl-cinnamyl bromide will undoubtedly focus on developing synthetic protocols that are not only efficient but also environmentally benign.
Key areas of development include:
Alternative Reaction Media: Moving away from traditional volatile and toxic organic solvents is a primary goal. Research will likely explore aqueous media, potentially using surfactants to create micellar reaction environments that can enhance reaction rates and facilitate catalyst recovery. researchgate.net
Energy-Efficient Synthesis: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for related trifluoromethylated compounds. nih.govresearchgate.net The application of microwave irradiation to the synthesis of this compound and its subsequent reactions could offer a significant green advantage over conventional heating methods.
Atom Economy: Synthetic strategies will be refined to maximize the incorporation of all starting materials into the final product. This includes the exploration of catalytic C-H activation and functionalization reactions, which avoid the need for pre-functionalized substrates and reduce waste. cas.cn
Renewable Feedstocks: While the core aromatic ring is often derived from petroleum feedstocks, future innovations may leverage bio-derived starting materials. For instance, cinnamaldehyde, which can be extracted from cinnamon oil, serves as a green starting material for various chemical transformations. sci-hub.se
A comparative look at traditional versus green approaches highlights the potential improvements:
| Feature | Traditional Synthesis | Green/Sustainable Approach |
| Solvent | Volatile Organic Solvents (e.g., Toluene) | Water, Supercritical CO₂, Bio-solvents |
| Energy Source | Conventional Heating (Oil bath) | Microwave Irradiation, Photochemistry |
| Catalyst | Stoichiometric Reagents | Recyclable Catalysts (e.g., Pd on support) nih.govresearchgate.net |
| Waste | High E-Factor (Environmental Factor) | Low E-Factor, High Atom Economy rsc.org |
Advances in Catalytic Systems for Highly Selective Transformations
Catalysis is at the heart of modern organic synthesis, and future developments in this area will unlock new, highly selective transformations for this compound.
Photoredox Catalysis: The use of light to drive chemical reactions offers mild conditions and unique reactivity. Photoredox catalysis, often using ruthenium or iridium complexes, can enable the formation of radical intermediates under gentle conditions. semanticscholar.org This approach has been successfully used for the chemodivergent alkylation of α-trifluoromethyl alkenes and could be adapted for novel C-C and C-heteroatom bond formations using this compound. rsc.org
Asymmetric Catalysis: The development of chiral catalysts is crucial for producing enantiomerically pure compounds, a key requirement for many pharmaceutical applications. Research will focus on new chiral ligands for transition metals (e.g., Palladium, Nickel, Copper) to control the stereochemistry of reactions involving the allylic bromide. acs.org This could involve enantioselective allylic alkylation, amination, or other substitution reactions.
Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. The directed evolution of enzymes, such as cytochrome c, has already been used to create biocatalysts for the synthesis of chiral α-trifluoromethylated organoborons. nih.gov In the future, engineered enzymes could be developed to perform specific transformations on this compound or its derivatives with high enantioselectivity.
| Catalyst Type | Potential Application for this compound | Key Advantage |
| Palladium Catalysis | Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) researchgate.netnih.gov | Versatility and well-established reactivity. |
| Photoredox Catalysis | Radical-based functionalization, C-H activation rsc.orgsemanticscholar.org | Mild reaction conditions, unique reaction pathways. |
| Asymmetric Metal Catalysis | Enantioselective allylic substitution acs.org | Access to single-enantiomer products. |
| Biocatalysis (Enzymes) | Stereoselective synthesis and modifications nih.gov | High selectivity, green reaction conditions. |
Flow Chemistry Applications for Scalable Synthesis
To move from laboratory-scale research to industrial production, scalable and safe synthetic methods are required. Flow chemistry, where reactions are performed in continuous-flow reactors, offers numerous advantages over traditional batch processing.
A recent study highlighted a unified flow platform for generating and using trifluoromethyl-heteroatom anions, demonstrating the power of this technology for creating trifluoromethylated compounds. chemrxiv.org This approach offers:
Enhanced Safety: The small reactor volumes minimize the risks associated with handling reactive intermediates and exothermic reactions.
Precise Control: Temperature, pressure, and reaction time can be controlled with high precision, leading to better reproducibility and higher yields.
Scalability: Production can be scaled up by simply running the system for longer periods or by using parallel reactors, bypassing the challenges of scaling up batch reactors.
Integration: Flow systems allow for the seamless integration of multiple reaction, separation, and purification steps, creating a streamlined manufacturing process. chemrxiv.org
The synthesis of this compound and its subsequent conversion to other valuable compounds is an ideal candidate for flow chemistry applications, promising a more efficient, safer, and scalable production route. chemrxiv.org
Exploration of Bioorthogonal Reactivity and Bioconjugation Strategies
Bioorthogonal chemistry refers to reactions that can occur within living systems without interfering with native biochemical processes. nih.gov The unique electronic properties conferred by the trifluoromethyl group and the reactivity of the cinnamyl system make this compound an intriguing scaffold for developing new bioorthogonal tools.
While the compound itself is a reactive alkylating agent, it can be modified to incorporate functionalities suitable for bioorthogonal ligation. For instance, it could be derivatized to include a strained alkyne (e.g., cyclooctyne) or a tetrazine. The trifluoromethyl group could act as a reporter for ¹⁹F NMR spectroscopy or as a modulator of reactivity. peerj.com
Potential research avenues include:
Designing Novel Bioorthogonal Probes: Creating derivatives of this compound that can participate in reactions like strain-promoted alkyne-azide cycloaddition (SPAAC) or inverse-electron-demand Diels-Alder reactions. nih.gov
¹⁹F NMR Imaging: The trifluoromethyl group provides a clean signal in ¹⁹F NMR, allowing molecules containing this moiety to be tracked in complex biological environments.
Targeted Covalent Inhibition: The allylic bromide functionality offers a reactive handle for covalent modification of biological targets, such as proteins. The trifluoromethyl-cinnamyl scaffold could be incorporated into drug candidates to create highly specific covalent inhibitors.
Integration with Artificial Intelligence and Machine Learning for Reaction Discovery
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research by accelerating discovery and optimization. rsc.orgrsc.org These computational tools can analyze vast datasets to predict reaction outcomes, propose novel synthetic routes, and design new catalysts. nih.govresearchgate.net
For this compound chemistry, AI and ML can be applied to:
Predict Reaction Conditions: ML models can be trained on existing reaction data to predict the optimal conditions (catalyst, solvent, temperature) for a desired transformation, saving significant experimental time and resources. rsc.orgnih.gov
Discover New Reactions: AI algorithms can explore vast chemical reaction space to identify novel and unexpected transformations of this compound, leading to new families of compounds.
Catalyst and Ligand Design: AI can guide the design of new catalysts and ligands with enhanced selectivity and activity for specific reactions involving this substrate. rsc.org
Autonomous Experimentation: Integrating AI with robotic systems can create autonomous platforms that can plan, execute, and analyze experiments in a closed loop, dramatically accelerating the pace of research. rsc.org
The synergy between computational prediction and experimental validation will be a powerful engine for innovation, uncovering new chemistry for this compound with unprecedented efficiency. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
